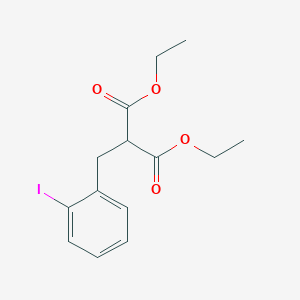

Diethyl 2-(2-iodobenzyl)malonate

概述

描述

Diethyl 2-(2-iodobenzyl)malonate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of an iodobenzyl group attached to the malonic acid moiety, which is further esterified with diethyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-iodobenzyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:

Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate ion.

Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic conditions and subsequently decarboxylated to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

Diethyl 2-(2-iodobenzyl)malonate can undergo various chemical reactions, including:

Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium tert-butoxide.

Nucleophiles: Alkyl halides, aryl halides.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

Substituted Acetic Acids: Formed through decarboxylation.

Carboxylic Acids: Formed through hydrolysis.

科学研究应用

Diethyl 2-(2-iodobenzyl)malonate has several applications in scientific research:

Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Employed in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of Diethyl 2-(2-iodobenzyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions can then participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the iodobenzyl group, which can be readily substituted under appropriate conditions.

相似化合物的比较

Similar Compounds

Diethyl malonate: A precursor in the synthesis of Diethyl 2-(2-iodobenzyl)malonate.

Ethyl acetoacetate: Similar in structure and reactivity, used in acetoacetic ester synthesis.

Methyl malonate: Another malonic acid ester with similar reactivity.

Uniqueness

This compound is unique due to the presence of the iodobenzyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 2-(2-iodobenzyl)malonate, and what reaction conditions optimize yield?

this compound is synthesized via alkylation of diethyl malonate with 1-(bromomethyl)-2-iodobenzene. The reaction employs NaH as a base in anhydrous dimethylformamide (DMF) or ethanol under nitrogen atmosphere, achieving yields up to 97%. Critical parameters include:

- Temperature : Room temperature to 60°C.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography (hexanes/EtOAc) isolates the product as an oil . Characterization involves / NMR, IR spectroscopy, and GC-MS to confirm ester and benzyl group integration .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Structural validation requires:

- NMR Analysis : Key peaks include δ 7.8–6.8 ppm (aromatic protons from iodobenzyl), δ 4.2–4.1 ppm (ethyl ester OCH), and δ 3.3–3.8 ppm (malonate CH) in NMR. NMR confirms carbonyl carbons at ~168 ppm .

- IR Spectroscopy : Ester C=O stretches at 1745–1732 cm and C-I vibrations at 500–600 cm .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

- Electrophilic Cyclization : Forms indene derivatives via Pd-catalyzed coupling with alkynes (e.g., 1-ethynylbenzene), achieving >90% regioselectivity .

- Cross-Coupling Reactions : Suzuki-Miyaura or Ullmann reactions leverage the iodine substituent for C-C bond formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

Regioselectivity in electrophilic cyclization arises from steric and electronic effects:

- Steric Hindrance : The iodobenzyl group directs alkyne addition to the less hindered position.

- Electronic Effects : The iodine atom stabilizes transition states via resonance, favoring 6-endo-dig cyclization pathways. Kinetic studies using NMR monitoring reveal rate constants of s under PdCl(PPh) catalysis .

Q. How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs (e.g., Br or Cl derivatives)?

- Electrophilicity : Iodine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity compared to Br/Cl analogs (reactivity order: I > Br > Cl).

- Leaving Group Ability : Iodine’s lower bond dissociation energy facilitates nucleophilic displacement in SN2 reactions. Comparative studies show 20–30% faster reaction rates for iodinated derivatives in Pd-catalyzed couplings .

Q. What challenges arise in hydrolyzing this compound, and how can they be mitigated?

Hydrolysis under basic or acidic conditions often fails due to competing decarboxylation. A workaround involves:

- HBr/AcOH Mixture : Achieves selective mono-decarboxylation to yield 2-(2-iodobenzyl)acetic acid (63% yield).

- Optimized Conditions : 48% HBr in glacial acetic acid (1:5 v/v) at reflux for 6 hours .

Q. Methodological Recommendations

- Purification : Use silica gel chromatography with hexanes/EtOAc (10:1) to separate byproducts.

- Stability Storage : Store under inert gas at –20°C to prevent iodine loss via radical pathways.

- Reaction Monitoring : Employ TLC (R ≈ 0.4 in hexanes/EtOAc) or in-situ FTIR for real-time analysis .

属性

CAS 编号 |

111373-31-0 |

|---|---|

分子式 |

C14H17IO4 |

分子量 |

376.19 g/mol |

IUPAC 名称 |

diethyl 2-[(2-iodophenyl)methyl]propanedioate |

InChI |

InChI=1S/C14H17IO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |

InChI 键 |

RVUBNVZTBJYNOA-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(CC1=CC=CC=C1I)C(=O)OCC |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。